N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a thiazole ring via an acetamide bridge. The thiazole moiety is substituted with a 2,5-dimethoxyphenylamino group, which may enhance its pharmacological interactions. The benzodioxin scaffold is known to confer metabolic stability and bioavailability, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-26-15-4-6-17(27-2)16(11-15)24-21-23-14(12-30-21)10-20(25)22-13-3-5-18-19(9-13)29-8-7-28-18/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFXFOPINTXGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various acetamides.
- Reagents Used : Common reagents include bromoacetyl bromide and sodium carbonate in an aqueous medium.
- Characterization : The final products are characterized using IR and NMR spectroscopy to confirm their structures.
The detailed synthetic pathway can be summarized as follows:
| Step | Reactants | Products | Conditions |
|---|---|---|---|
| 1 | 2,3-Dihydrobenzo[1,4]dioxin-6-amine + Bromoacetyl bromide | Intermediate compound | DMF, 10% Na₂CO₃ |
| 2 | Intermediate + Various anilines | Target compound | Stirring at room temperature |
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in various diseases:
- α-Glucosidase Inhibition : Several synthesized compounds showed substantial inhibitory effects against α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM). For instance, compounds derived from the benzodioxin structure displayed IC₅₀ values in the low micromolar range .
- Acetylcholinesterase (AChE) Inhibition : While the inhibition of AChE was weaker compared to α-glucosidase, some derivatives still exhibited promising activity. This suggests potential applications in treating Alzheimer's disease (AD) .
Anticancer Activity
The thiazole moiety present in the compound has been linked to various anticancer properties. Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth:
- Cell Line Studies : Compounds were tested against several cancer cell lines (e.g., MDA-MB-231 for breast cancer), showing varying degrees of cytotoxicity. For example, certain thiazole derivatives demonstrated IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Studies have shown that certain derivatives possess comparable efficacy to established antibiotics .
Study 1: Enzyme Inhibition Profile
A study conducted on a series of synthesized compounds revealed that modifications on the benzodioxin and thiazole moieties significantly affected enzyme inhibition profiles. The most potent inhibitors were identified through structure–activity relationship (SAR) analysis.
Study 2: Anticancer Efficacy
In vitro studies demonstrated that specific derivatives not only inhibited cell proliferation but also triggered apoptotic pathways in cancer cells. Molecular docking studies provided insights into the interaction mechanisms at the molecular level .
Scientific Research Applications
Enzyme Inhibition
Therapeutic Potential for Diabetes and Alzheimer's Disease
Recent studies have highlighted the enzyme inhibitory potential of compounds derived from benzodioxane and acetamide moieties, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide. These compounds have been screened for their ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase.
Case Study: Synthesis and Screening
A study synthesized various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that specific derivatives exhibited promising activity against these enzymes, suggesting potential use in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| Compound A | α-glucosidase | Moderate |
| Compound B | Acetylcholinesterase | High |
Anti-Cancer Properties
Mechanisms of Action
The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Research indicates that benzodioxane derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Cytotoxicity Assessment
A series of experiments evaluated the cytotoxic effects of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivatives on different cancer cell lines. Results demonstrated that certain derivatives significantly reduced cell viability in breast and colon cancer models, indicating their potential as anti-cancer agents .
Neuroprotective Effects
Implications for Neurological Disorders
The neuroprotective properties of benzodioxane derivatives are of particular interest in the context of neurodegenerative diseases. The ability to inhibit acetylcholinesterase not only aids in managing symptoms of AD but may also provide protective effects against neurotoxicity.
Case Study: Neuroprotection in Animal Models
Research involving animal models has shown that administration of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) compounds resulted in reduced neuroinflammation and improved cognitive function. These findings support the hypothesis that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease .
Pharmacokinetics and Toxicology
Safety Profile and Bioavailability
Understanding the pharmacokinetics and toxicological profile is crucial for the development of any new therapeutic agent. Preliminary studies indicate that N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivatives exhibit favorable absorption characteristics with manageable toxicity levels at therapeutic doses.
Summary of Toxicological Findings
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | >500 |
| Bioavailability (%) | 75 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares its benzodioxin-acetamide backbone with several derivatives, but differences in substituents on the thiazole or adjacent rings dictate pharmacological profiles:
| Compound Name | Substituents on Thiazole/Other Groups | Molecular Weight (g/mol) | Biological Activity | |
|---|---|---|---|---|
| Target Compound | 2,5-Dimethoxyphenylamino | ~430 (estimated) | Not explicitly reported | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | 4-Chlorophenylsulfonyl, 3,5-dimethylphenyl | ~500 (estimated) | Antimicrobial (MIC: <5 µg/mL) | |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Carboxylic acid (no thiazole) | ~210 | Anti-inflammatory (ED50: 20 mg/kg, comparable to Ibuprofen) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide | 4-Methylbenzylthio | 412.5 | Not reported; structural analog |
Key Observations
Substituent Impact on Activity: The 2,5-dimethoxyphenylamino group in the target compound may improve binding to aromatic receptor pockets compared to sulfonamide or alkylthio groups in analogs . The absence of a thiazole ring in the carboxylic acid derivative () shifts activity toward anti-inflammatory effects, highlighting the role of heterocyclic systems in target specificity .
Antimicrobial vs. Anti-inflammatory Profiles :
- Sulfonamide-containing analogs (e.g., compound 7l in ) exhibit strong antimicrobial activity with low hemolytic risk, suggesting that sulfonamide-thiazole combinations are optimal for microbial targeting .
- The target compound’s methoxy-rich structure may favor CNS or anticancer applications due to enhanced lipophilicity and blood-brain barrier penetration, though experimental validation is needed.
Synthetic Accessibility: The target compound could be synthesized via methods similar to those in (e.g., DMF/LiH-mediated coupling), but the 2,5-dimethoxyphenylamino group may require optimized protection/deprotection steps to avoid side reactions .
Q & A
Q. What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation between the benzodioxane moiety and thiazole-acetamide intermediate.
- Thiazole ring construction via cyclization of thiourea derivatives or coupling of pre-synthesized thiazole fragments.
- Functionalization of the 2,5-dimethoxyaniline group, often requiring protection/deprotection strategies to avoid side reactions. Key steps are monitored by thin-layer chromatography (TLC) and characterized via IR spectroscopy (amide C=O stretch at ~1650–1680 cm⁻¹) and ¹H/¹³C NMR (e.g., benzodioxan protons at δ 4.2–4.5 ppm, thiazole protons at δ 6.8–7.2 ppm) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Essential for confirming regiochemistry of substituents (e.g., distinguishing thiazole C4 vs. C5 positions).
- Mass spectrometry (MS) : Validates molecular weight (e.g., exact mass for C₂₇H₂₅N₃O₄S₂ requires high-resolution MS).
- X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks, as seen in related benzothiazole-acetamide analogs .
Advanced Research Questions
Q. How can researchers address low yields during the thiazole ring formation step?
Low yields often stem from competing side reactions (e.g., oxidation of thiol intermediates or incomplete cyclization). Mitigation strategies include:
- Optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature control (reflux vs. room temperature).
- Using inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing precursors .
- Employing microwave-assisted synthesis to accelerate reaction kinetics and improve purity .
Q. How can structural ambiguities in the benzodioxane-thiazole linkage be resolved?
- 2D NMR techniques (e.g., HSQC, HMBC) map long-range couplings between the benzodioxane oxygen and thiazole protons.
- Computational modeling (DFT) predicts stable conformers and validates experimental NMR shifts .
- Single-crystal X-ray analysis provides definitive proof of connectivity, as demonstrated for structurally similar acetamides .
Q. What experimental approaches reconcile contradictory biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation conditions (e.g., serum-free media).
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to enhance bioavailability .
- Off-target effects : Perform selectivity profiling against related enzymes (e.g., kinase panels) to confirm target specificity .
Q. How can the compound’s poor aqueous solubility be addressed in pharmacokinetic studies?
- Salt formation : Protonate the acetamide nitrogen under acidic conditions to improve solubility.
- Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrin complexes, as tested for benzothiazole analogs .
- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) on the benzodioxane ring without disrupting activity .
Q. What strategies optimize structure-activity relationships (SAR) for target binding?
- Fragment-based drug design : Replace the 2,5-dimethoxyphenyl group with bioisosteres (e.g., pyridyl or indole) to enhance π-π stacking.
- Alanine scanning : Systematically modify substituents on the thiazole ring to identify critical hydrogen-bond donors/acceptors .
- Molecular docking : Validate binding poses against X-ray structures of target proteins (e.g., kinases or GPCRs) .
Q. How can regioselectivity challenges during acylation be mitigated?
Competing acylation at the benzodioxane NH vs. thiazole NH is resolved by:
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) for the benzodioxane amine prior to thiazole functionalization.
- pH-controlled reactions : Perform acylation under basic conditions (pH 8–9) to favor deprotonation of the more nucleophilic amine .
Q. What methodologies assess the compound’s metabolic stability in vitro?
- Liver microsome assays : Incubate with rat/human liver microsomes and monitor degradation via LC-MS/MS.
- CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates for CYP3A4/2D6 .
- Stability under oxidative stress : Expose to H₂O₂ or Fenton’s reagent to simulate reactive oxygen species (ROS) environments .
Q. How can researchers ensure reproducibility in multi-step syntheses?
- Detailed reaction logs : Document exact equivalents, solvent batches, and purification thresholds (e.g., HPLC purity ≥95%).
- Quality control (QC) protocols : Validate intermediates via melting point, NMR, and elemental analysis .
- Automated platforms : Use flow chemistry to standardize reaction parameters (temperature, mixing) for scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
